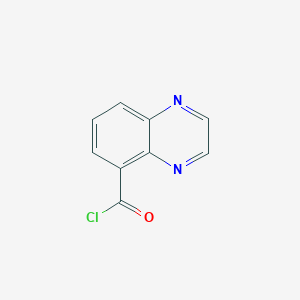

Quinoxaline-5-carbonyl chloride

Description

Role in Heterocyclic Chemistry

Quinoxalines are a vital class of nitrogen-containing heterocyclic compounds. nih.gov The presence of two nitrogen atoms within the six-membered ring imparts unique electronic characteristics, influencing the molecule's reactivity, aromaticity, and potential for intermolecular interactions. mdpi.com This structural feature makes quinoxalines key building blocks in the synthesis of more complex heterocyclic systems and has led to the development of numerous synthetic methodologies for their preparation and functionalization. benthamdirect.comchim.it The classic and most common synthesis involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. nih.gov

Applications as Privileged Structures in Synthetic Design

In the realm of medicinal chemistry and drug discovery, the quinoxaline (B1680401) scaffold is recognized as a "privileged structure." mdpi.comnih.govnih.govresearchgate.netbenthamdirect.com This term denotes a molecular framework that is capable of binding to multiple biological targets with high affinity. The rigid, planar structure of the quinoxaline ring, coupled with its electron-rich nitrogen atoms, facilitates interactions with biological macromolecules such as enzymes and receptors through mechanisms like π-π stacking and hydrogen bonding. mdpi.com This adaptability has been exploited in the development of a wide array of therapeutic agents. mdpi.comnih.gov The ability to readily modify the quinoxaline core at various positions allows for the fine-tuning of its pharmacological properties. mdpi.com

Structure

3D Structure

Properties

IUPAC Name |

quinoxaline-5-carbonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClN2O/c10-9(13)6-2-1-3-7-8(6)12-5-4-11-7/h1-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFLVZLAMKBYZHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)N=CC=N2)C(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50664777 | |

| Record name | Quinoxaline-5-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50664777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

717871-86-8 | |

| Record name | Quinoxaline-5-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50664777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Quinoxaline 5 Carbonyl Chloride and Its Precursors

Classical and Foundational Routes to Quinoxaline (B1680401) Core Structures

The quinoxaline core is a bicyclic heterocycle composed of a benzene (B151609) ring fused to a pyrazine (B50134) ring. Its synthesis has been a subject of extensive research, leading to the development of several reliable methods.

Condensation Reactions with o-Phenylenediamines

The most traditional and widely employed method for constructing the quinoxaline ring system is the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound or its synthetic equivalent. nih.govchim.it This approach, with its origins in the work of Hinsberg and Körner, remains a cornerstone of quinoxaline chemistry. nih.gov

The direct condensation of o-phenylenediamines with 1,2-dicarbonyl compounds, such as benzil (B1666583) or glyoxal, is a straightforward and efficient route to a diverse range of quinoxaline derivatives. encyclopedia.pubnih.gov The reaction is typically acid-catalyzed and can be performed under various conditions, from room temperature to reflux, often yielding the desired products in high yields. nih.gov A variety of catalysts have been developed to improve the efficiency and environmental friendliness of this reaction.

Table 1: Catalytic Systems for the Synthesis of Quinoxalines from o-Phenylenediamines and 1,2-Dicarbonyl Compounds

| Catalyst | Solvent | Temperature | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| Alumina-Supported Heteropolyoxometalates | Toluene | Room Temp. | 2 hours | 80-92 | nih.govchemspider.com |

| Nanozeolite Clinoptilolite | Water | Room Temp. | Not specified | Excellent | chim.itchemicalbook.com |

| Nitrilotris(methylenephosphonic acid) | Not specified | Not specified | Short | 80-97 | nih.gov |

| Zinc Triflate | Acetonitrile (B52724) | Room Temp. | Not specified | up to 90 | encyclopedia.pub |

Oxidative Cyclization Approaches

More contemporary methods for quinoxaline synthesis involve oxidative cyclization strategies. These reactions often offer milder conditions and broader substrate scope compared to classical methods. One such approach is the copper-catalyzed cycloamination of N-aryl ketimines with sodium azide, which provides an efficient route to quinoxalines. guidechem.com Another innovative method is the bioinspired oxidative synthesis using ortho-quinone catalysts with oxygen as the terminal oxidant. guidechem.com These modern techniques represent a move towards more sustainable and atom-economical chemical processes.

Specific Synthesis of Quinoxaline-5-carboxylic Acid Precursors

To obtain Quinoxaline-5-carbonyl chloride, the precursor Quinoxaline-5-carboxylic acid must first be synthesized. This is typically achieved by introducing a carboxylic acid group or a precursor group at the 5-position of the quinoxaline ring.

Oxidation of Methylquinoxalines (e.g., 5-halomethyl quinoxaline)

A common strategy for introducing a carboxylic acid group onto an aromatic ring is the oxidation of a methyl group. In the context of quinoxaline synthesis, 5-methylquinoxaline (B1213170) serves as a key intermediate. The methyl group at the benzylic position can be oxidized to a carboxylic acid using strong oxidizing agents. masterorganicchemistry.com

Potassium permanganate (B83412) (KMnO4) is a powerful and widely used reagent for the oxidation of alkyl groups attached to aromatic rings to the corresponding carboxylic acids. ncert.nic.inlibretexts.org The reaction is typically carried out in a basic or neutral aqueous solution, often with heating. chemspider.commasterorganicchemistry.com The general transformation involves the oxidation of the methyl group of 5-methylquinoxaline to yield quinoxaline-5-carboxylic acid. masterorganicchemistry.comlibretexts.org A related approach involves the initial halogenation of the methyl group to form a 5-halomethyl quinoxaline, which can then be further transformed into the carboxylic acid. For instance, heating methyl-substituted heteroaromatic compounds with thionyl chloride can lead to chlorination of the methyl group. libretexts.org

The direct conversion of the resulting quinoxaline-5-carboxylic acid to this compound is a standard transformation in organic synthesis. This is typically achieved by treating the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl2) or oxalyl chloride. commonorganicchemistry.comlibretexts.orgmasterorganicchemistry.com For example, refluxing a carboxylic acid with an excess of thionyl chloride is a common and effective method for this conversion. nih.govsci-hub.ru This reaction proceeds via a chlorosulfite intermediate, which then undergoes nucleophilic attack by chloride to yield the final acid chloride, with the byproducts being sulfur dioxide and hydrogen chloride gas. libretexts.org

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| o-Phenylenediamine |

| 1,2-Dicarbonyl compound |

| Benzil |

| Glyoxal |

| α-Haloketone |

| Phenacyl bromide |

| α-Hydroxyketone |

| Quinoxaline |

| N-Aryl ketimine |

| Sodium azide |

| ortho-Quinone |

| Quinoxaline-5-carboxylic acid |

| 5-Methylquinoxaline |

| 5-Halomethyl quinoxaline |

| Potassium permanganate |

| Thionyl chloride |

| Oxalyl chloride |

| Sulfur dioxide |

| Hydrogen chloride |

| Toluene |

| Water |

| Acetonitrile |

| Ethanol (B145695) |

| Alumina-Supported Heteropolyoxometalates |

| Nanozeolite Clinoptilolite |

| Nitrilotris(methylenephosphonic acid) |

| Zinc Triflate |

Conversion from Other Quinoxaline Derivatives

The generation of quinoxaline-5-carboxylic acid often begins with a pre-existing, functionalized quinoxaline ring. Standard organic transformations can be employed to introduce the required carboxyl group at the C-5 position.

One plausible, though not widely documented, method is the oxidation of 5-methylquinoxaline. hmdb.ca The oxidation of alkyl side chains on aromatic rings to form carboxylic acids is a fundamental transformation, typically achieved using strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid. britannica.com This approach would leverage the commercial availability of substituted o-phenylenediamines for the initial quinoxaline synthesis.

Another viable pathway is the hydrolysis of 5-cyanoquinoxaline. The hydrolysis of a nitrile group (–CN) to a carboxylic acid (–COOH) is a robust and common reaction. libretexts.orgchemistrysteps.com This process can be carried out under either acidic or basic conditions, typically by heating the nitrile under reflux with an aqueous acid (like HCl) or a base (like NaOH). libretexts.org While acid hydrolysis directly yields the carboxylic acid, alkaline hydrolysis initially produces a carboxylate salt, which must then be acidified to furnish the final product. libretexts.org

Direct Carboxylation Strategies

The direct C-H carboxylation of a quinoxaline ring at the 5-position represents a highly efficient, atom-economical strategy. However, achieving such regioselectivity is a significant challenge in synthetic chemistry. While methods for the direct C-H functionalization of quinolines, a related heterocyclic system, are an active area of research, specific protocols for the direct carboxylation of quinoxaline at the C-5 position are not yet well-established in the literature. mdpi.comnih.gov Research on quinolines has demonstrated that directing groups can be used to achieve regioselective functionalization at the C-5 position, a strategy that could potentially be adapted for quinoxaline systems in the future. rsc.org

Conversion of Quinoxaline-5-carboxylic Acid to this compound

The transformation of a carboxylic acid to the more reactive acyl chloride is a cornerstone of organic synthesis. This conversion activates the carboxyl group for subsequent reactions, such as amide or ester formation.

Thionyl chloride (SOCl₂) is the most common and effective reagent for converting carboxylic acids to their corresponding acyl chlorides. britannica.comnih.gov The reaction involves heating the carboxylic acid, often in excess thionyl chloride which can also serve as the solvent. orgsyn.org The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the purification of the resulting acyl chloride. google.com

Other chlorinating agents such as phosphorus pentachloride (PCl₅) and oxalyl chloride can also be used. google.com The choice of reagent can depend on the scale of the reaction and the sensitivity of other functional groups present in the molecule.

A typical laboratory procedure involves refluxing the carboxylic acid with an excess of thionyl chloride for several hours. nih.govorgsyn.org After the reaction is complete, the excess thionyl chloride is removed, often by distillation or under vacuum, to yield the crude acid chloride. orgsyn.org

Optimizing the conversion to an acyl chloride is crucial for maximizing yield and ensuring the purity of this highly reactive product. Key parameters include the choice of reagent, temperature, reaction time, and the use of catalysts.

For reactions with thionyl chloride, adding a catalytic amount of an N,N-disubstituted formamide, such as dimethylformamide (DMF), can significantly increase the reaction rate. google.com The reaction temperature is typically elevated (reflux), but must be controlled to prevent potential side reactions, especially with sensitive substrates. orgsyn.org Reaction time is monitored to ensure complete conversion, commonly for 1 to 3 hours. orgsyn.org

The following table summarizes typical conditions for acid chloride formation.

| Parameter | Condition | Purpose/Comment |

| Chlorinating Agent | Thionyl Chloride (SOCl₂) | Common, effective; gaseous byproducts simplify workup. google.com |

| Catalyst | Dimethylformamide (DMF) | Increases reaction rate. google.com |

| Temperature | Reflux (e.g., ~79°C for SOCl₂) | Provides energy to overcome activation barrier. |

| Time | 1-4 hours | To ensure complete conversion of the carboxylic acid. orgsyn.orgekb.eg |

| Workup | Removal of excess reagent | Typically achieved via distillation or under vacuum. orgsyn.org |

Careful removal of the excess chlorinating agent is critical, as any residual reagent can interfere with subsequent reactions. The crude acyl chloride is often used immediately in the next synthetic step due to its moisture sensitivity and high reactivity.

Advanced and Sustainable Synthetic Strategies for Quinoxaline Scaffolds

The development of environmentally benign and efficient methods for constructing the core quinoxaline structure is a significant focus of modern organic chemistry. These strategies aim to reduce waste, avoid harsh conditions, and eliminate the need for expensive or toxic catalysts.

Transition-metal-free reactions have emerged as a powerful and sustainable alternative for the synthesis of quinoxalines. nih.gov These methods avoid the costs and toxicity associated with metal catalysts and simplify product purification.

A primary transition-metal-free approach is the condensation of o-phenylenediamines with 1,2-dicarbonyl compounds. nih.gov This classical reaction has been updated with the use of organocatalysts, such as nitrilotris(methylenephosphonic acid), which can afford quinoxaline products in high yields (80–97%) in very short reaction times. nih.gov Other sustainable catalysts, including bentonite (B74815) clay and phosphate-based heterogeneous catalysts, have also proven effective under mild, room-temperature conditions. nih.gov

Recent advancements include visible-light-mediated syntheses and the use of iodine as a catalyst, further expanding the toolkit for green quinoxaline synthesis. nih.gov These methods often feature mild reaction conditions, broad substrate tolerance, and high operational simplicity.

The table below highlights some transition-metal-free approaches.

| Catalyst/Condition | Reactants | Yield | Reference |

| Nitrilotris(methylenephosphonic acid) | 1,2-diamines + 1,2-carbonyls | 80-97% | nih.gov |

| Bentonite Clay K-10 | Benzene-1,2-diamine + Benzil | 95% | nih.gov |

| Visible-light / Additive-free | o-diisocyanoarenes + diselenides | 21-99% | nih.gov |

| NaOH in Toluene | 2-nitroamines + α-hydroxy ketones | High | nih.gov |

These advanced strategies underscore the ongoing shift towards more sustainable and efficient chemical manufacturing processes.

Catalytic Methodologies

Catalysis plays a pivotal role in the synthesis of quinoxaline derivatives, offering advantages such as increased reaction rates, higher yields, and milder reaction conditions compared to traditional methods that often require high temperatures and strong acids. nih.govnih.gov

Organocatalysis has emerged as a powerful tool in organic synthesis, providing a metal-free alternative for the construction of heterocyclic compounds like quinoxalines. nih.govrsc.org These catalysts are often employed for their low toxicity, stability, and operational simplicity.

One notable organocatalytic approach involves the use of nitrilotris(methylenephosphonic acid) for the synthesis of various quinoxaline derivatives from the reaction of 1,2-diamines and 1,2-dicarbonyl compounds. This method has demonstrated high efficiency, with yields ranging from 80% to 97% within a short reaction time. The catalyst also shows excellent recyclability and reusability over several cycles with only a slight decrease in product yield. nih.gov

Another effective organocatalyst is 3,5-bis(trifluoromethyl) phenyl ammonium (B1175870) hexafluorophosphate (B91526) (BFPHP), which has been successfully used for the synthesis of quinoxalines, among other heterocyclic compounds. This novel catalyst has gained attention within the green chemistry community for its efficacy. benthamdirect.comeurekaselect.comingentaconnect.com Camphor sulfonic acid is another organocatalyst that facilitates the synthesis of various quinoxaline derivatives in moderate to excellent yields and with short reaction times. nih.gov Furthermore, the use of Rose Bengal as an organo-photoredox catalyst under visible light has been shown to be an effective strategy for the chemoselective synthesis of a variety of quinoxalines at room temperature. nih.gov

Table 1: Organocatalytic Synthesis of Quinoxaline Derivatives

| Catalyst | Reactants | Yield (%) | Key Features |

| Nitrilotris(methylenephosphonic acid) | 1,2-diamines and 1,2-dicarbonyl compounds | 80-97 | Recyclable and reusable catalyst, short reaction times. nih.gov |

| 3,5-bis(trifluoromethyl) phenyl ammonium hexafluorophosphate (BFPHP) | o-phenylenediamines and 1,2-dicarbonyls | Good to excellent | Novel, non-asymmetric organocatalyst. benthamdirect.comeurekaselect.comingentaconnect.com |

| Camphor sulfonic acid | o-phenylenediamine and carbonyl substrates | Moderate to excellent | Short reaction times. nih.gov |

| Rose Bengal | 1,2-diamines and 1,2-dicarbonyl compounds | Moderate to excellent | Visible light-promoted, room temperature synthesis. nih.gov |

Heterogeneous catalysts are widely employed in quinoxaline synthesis due to their ease of separation from the reaction mixture, potential for recycling, and often-enhanced stability. nih.govtandfonline.com

Alumina-supported heteropolyoxometalates, such as molybdophosphovanadates (e.g., CuH₂PMo₁₁VO₄₀ on alumina), have proven to be highly efficient and reusable catalysts for the synthesis of quinoxaline derivatives. nih.gov These reactions can be carried out under mild, heterogeneous conditions at room temperature, affording high yields of the desired products. The catalyst is prepared by incipient wetness impregnation and can be easily recovered by filtration and reused. nih.gov

Ionic liquids have also been utilized as effective catalysts and reaction media for quinoxaline synthesis. For instance, 1-methyl-3-(3-trimethoxysilylpropyl) imidazolium (B1220033) hydrogen sulfate (B86663) functionalized cellulose (B213188) has been used as a heterogeneous catalyst in water, providing excellent yields (78-99%) of quinoxaline products. nih.gov

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) is another example of a simple, inexpensive, and efficient catalyst for the synthesis of quinoxaline derivatives. sapub.orgorientjchem.org This catalyst is particularly attractive due to its low cost and ready availability. Other heterogeneous catalysts that have been successfully employed include SO₃H-functionalized metal-organic frameworks (MOFs), which exhibit high catalytic performance, good stability, and excellent recycling potential. rsc.org Additionally, alumina-zirconia (Al₂O₃–ZrO₂) binary metal oxides have been used as bifunctional heterogeneous catalysts, offering excellent product yields and renewable catalytic conditions. tandfonline.com

Table 2: Heterogeneous Catalysis in Quinoxaline Synthesis

| Catalyst | Reactants | Solvent | Yield (%) | Key Features |

| Alumina-supported heteropolyoxometalates (e.g., AlCuMoVP) | o-phenylenediamines and 1,2-dicarbonyl compounds | Toluene | up to 92 | Reusable, room temperature synthesis. nih.gov |

| 1-methyl-3-(3-trimethoxysilylpropyl) imidazolium hydrogen sulfate functionalized cellulose | o-phenylenediamine and 1,2-dicarbonyl compounds | Water | 78-99 | Heterogeneous ionic liquid catalyst, green solvent. nih.gov |

| CuSO₄·5H₂O | Aryl-1,2-diamines and 1,2-dicarbonyl compounds | Ethanol | High | Inexpensive and readily available catalyst. orientjchem.org |

| SO₃H-functionalized Metal Organic Frameworks (MOFs) | Benzene-1,2-diamines and 1,2-dicarbonyl compounds | Ethanol | High | High catalytic performance, good stability, and recyclable. rsc.org |

| Alumina-Zirconia (Al₂O₃–ZrO₂) | 1,2-diamines and phenacyl bromides or benzil | DMF | Excellent | Bifunctional catalyst, renewable conditions, short reaction time. tandfonline.com |

The development of metal-free catalytic systems aligns with the principles of green chemistry by avoiding the use of potentially toxic and expensive transition metals. rsc.org

A notable example of a metal-free system is the use of ammonium chloride in methanol (B129727). This system has been reported to be a recyclable and highly effective catalyst for the synthesis of quinoxalines at room temperature. sapub.org Another approach utilizes iodine as a catalyst in DMSO, which facilitates the domino synthesis of quinoxaline derivatives from o-phenylenediamines and alkenes. nih.gov Furthermore, catalyst-free protocols have been developed, for instance, the reaction of o-phenylenediamines with phenacyl bromides in refluxing ethanol, which proceeds to give good yields of quinoxaline derivatives. nih.gov

Table 3: Metal-Free Catalytic Systems for Quinoxaline Synthesis

| Catalyst/System | Reactants | Solvent | Key Features |

| Ammonium Chloride/Methanol | o-phenylenediamines and α-diketones | Methanol | Recyclable, room temperature synthesis. sapub.org |

| Iodine/TBHP | o-phenylenediamines and alkenes | DMSO | Atom-economic and operationally simple. nih.gov |

| Catalyst-Free | o-phenylenediamines and phenacyl bromides | Ethanol | Reaction proceeds under reflux without a catalyst. nih.gov |

Green Chemistry Approaches

Green chemistry principles are increasingly being applied to the synthesis of quinoxalines to develop more sustainable and environmentally friendly processes. ijirt.orgbenthamdirect.com

Solvent-free, or solid-state, reactions offer significant environmental benefits by eliminating the use of often hazardous and volatile organic solvents. These reactions can lead to reduced waste, lower costs, and simplified purification procedures.

One such approach involves the use of silica (B1680970) nanoparticles as a catalyst for the condensation of 1,2-diamines with 1,2-diketones under solvent-free conditions at room temperature. rsc.org This method provides high yields of quinoxalines in short reaction times. rsc.org Another solvent-free method utilizes microwave irradiation, which can significantly accelerate the reaction, leading to the rapid formation of quinoxaline derivatives. nih.gov

Water is considered an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. Performing organic reactions in an aqueous medium is a key goal of green chemistry.

The synthesis of quinoxalines has been successfully achieved in water. For example, cerium(IV) ammonium nitrate (B79036) (CAN) has been used as a catalyst for the synthesis of quinoxalines in tap water, providing a simple, proficient, and green approach. sapub.org Similarly, the use of an ionic liquid functionalized cellulose as a heterogeneous catalyst allows for the efficient synthesis of quinoxalines in water. nih.gov Hydrothermal synthesis, which uses high-temperature water as the reaction medium, has also been employed for the synthesis of 2,3-diarylquinoxaline carboxylic acids, demonstrating that water can be an effective solvent even at elevated temperatures. thieme-connect.com

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. e-journals.inudayton.eduudayton.edu This approach has been successfully applied to the synthesis of various quinoxaline derivatives, including those with carboxylic acid functionalities which are direct precursors to this compound.

The fundamental principle of microwave heating involves the direct interaction of microwaves with polar molecules in the reaction mixture, leading to rapid and uniform heating. e-journals.in This localized heating can significantly enhance reaction rates and, in some cases, alter reaction pathways, leading to different product distributions compared to conventional heating. researchgate.netscispace.com

A general approach to synthesizing quinoxaline precursors involves the condensation of o-phenylenediamines with α-dicarbonyl compounds. e-journals.in Microwave irradiation has been shown to be highly effective in driving this condensation. For instance, the synthesis of various quinoxaline derivatives has been achieved in excellent yields (80-90%) within a short reaction time of just 3.5 minutes under solvent-free microwave conditions. e-journals.in The use of a small amount of a polar solvent like dimethyl sulfoxide (B87167) (DMSO) can facilitate the absorption of microwave energy. e-journals.in

One notable example is the microwave-assisted synthesis of 6H-Indolo[2,3-b]quinoxaline-3-carboxylic acid, a complex quinoxaline carboxylic acid derivative. This highlights the applicability of microwave technology in constructing quinoxaline cores bearing the essential carboxylic acid group for subsequent conversion to the carbonyl chloride. e-journals.in

The efficiency of microwave-assisted synthesis can be further enhanced by the use of solid supports, such as acidic alumina, which can act as catalysts and provide a medium for solvent-free reactions. researchgate.netscispace.com This approach combines the benefits of microwave heating with the advantages of heterogeneous catalysis, leading to cleaner reactions and easier product isolation. researchgate.netscispace.com

| Reactants | Conditions | Product | Yield (%) | Reaction Time (min) | Reference |

|---|---|---|---|---|---|

| o-phenylenediamine, α-dicarbonyls | Microwave, Solvent-free | Quinoxaline derivatives | 80-90 | 3.5 | e-journals.in |

| Diamine, Dicarbonyl, DMSO | Microwave irradiation | Quinoxaline derivatives | Excellent | 3.5 | e-journals.in |

| 1,2-diaminobenzene, Benzil, Acidic Alumina | Microwave, 900 W | 2,3-diphenylquinoxaline | 96 | 3 | researchgate.net |

| 1-(2-aminophenyl)-pyrrole, Aryl Iodide, CuI, L-proline | Microwave, 90 °C | 5,6-dihydroindolo[1,2-a]quinoxalines | 83-97 | 45-60 | nih.gov |

Ultrasound Irradiation

Ultrasound irradiation is another green chemistry technique that utilizes the energy of sound waves to induce chemical reactions. The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with extremely high temperatures and pressures, leading to the acceleration of chemical reactions. nih.gov

Ultrasound has been successfully employed in the synthesis of quinoxaline derivatives, often providing excellent yields at ambient temperature and reducing the need for harsh catalysts or reaction conditions. researchgate.net For the synthesis of precursors to this compound, ultrasound can be applied to the condensation reaction between o-phenylenediamines and α-dicarbonyl compounds. A catalyst-free protocol for the synthesis of various quinoxaline derivatives under ultrasound irradiation in ethanol has been reported to give good to excellent yields (80-99%). researchgate.net

The synthesis of N-(Substituted carboxylic acid-2-yl)-...-carboxamides has been demonstrated using an ultrasound-assisted technique that proceeds through a carbonyl chloride intermediate. researchgate.net This indicates the compatibility of ultrasonic methods with the functional groups required for the synthesis of the target molecule. Specifically, a carboxylic acid is first converted to a carbonyl chloride using thionyl chloride, and this intermediate is then reacted with an amino acid under ultrasound irradiation. researchgate.net This two-step process highlights a potential pathway for the synthesis and subsequent reaction of this compound under ultrasonic conditions.

| Reactants | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| o-phenylenediamine, α-bromo ketones, 20% NaOH, Ethanol | Ultrasound | Quinoxaline derivatives | High | |

| 1,2-diketones, 1,2-diamines, Ethanol | Ultrasound, Room Temperature | Quinoxaline derivatives | 80-99 | researchgate.net |

| 2-chloro-3-alkynyl quinoxaline, Methanesulfonamide, Cu(OAc)2, Et3N, DMF | Ultrasound, 80°C | Pyrrolo[2,3-b]quinoxalines | Moderate | nih.gov |

One-Pot and Multicomponent Reactions (MCRs)

One-pot syntheses and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex molecules from simple starting materials in a single reaction vessel, avoiding the need for isolation of intermediates. raco.catresearchgate.netnih.gov These approaches are particularly valuable for the synthesis of substituted quinoxalines, as they can streamline the construction of the heterocyclic core and the introduction of desired functional groups in a single step.

The synthesis of quinoxaline derivatives can be achieved through a one-pot condensation of o-phenylenediamines and α-hydroxy ketones. raco.catresearchgate.net For example, a Schiff base dioxomolybdenum(VI) complex has been shown to be an effective catalyst for the one-pot synthesis of quinoxalines from benzoins and 1,2-diamines under mild conditions. raco.cat Another one-pot method involves the reaction of phenacyl bromides with o-phenylenediamine, promoted by zirconium tungstate, to afford quinoxaline derivatives in excellent yields. longdom.org

While specific MCRs for the direct synthesis of quinoxaline-5-carboxylic acid are not extensively documented, the principles of MCRs can be applied to generate precursors. For instance, a multicomponent cyclization reaction has been used for the preparation of pyrimido[4,5-b]quinolines. nih.gov The development of a five-component reaction for the synthesis of complex heterocyclic systems further demonstrates the potential of MCRs in generating diverse molecular scaffolds. nih.gov The regioselective construction of pyrido[1,2,3-de]quinoxaline-2,5-diones through acid-mediated post-Ugi rearrangements also showcases the power of MCRs in building complex fused quinoxaline systems. rsc.org

The conversion of quinoxaline-5-carboxylic acid to this compound is typically a straightforward one-pot procedure involving treatment with a chlorinating agent like thionyl chloride or oxalyl chloride. researchgate.net

Regioselective Synthesis of 5-Substituted Quinoxalines

The synthesis of this compound necessitates the regioselective introduction of a carboxyl group or a precursor at the C5 position of the quinoxaline ring. This can be challenging due to the potential for substitution at other positions on the benzene ring.

One strategy to achieve regioselectivity is to start with a pre-functionalized o-phenylenediamine. For example, the synthesis of 5-oxy-pyrido[2,3-b]quinoxaline-9-carboxylic acid derivatives starts from 2-chloro-3-nitropyridine (B167233) and o-anthranilic acid. researchgate.net The carboxylic acid group is already present on one of the precursors, directing the final substitution pattern.

Another approach involves the regioselective functionalization of the quinoxaline ring itself. Hypervalent iodine reagents have been used to catalyze the annulation between α-iminoethanones and o-phenylenediamines in a chemo- and regioselective manner to afford trisubstituted quinoxalines with excellent regioselectivities. nih.gov

Furthermore, the synthesis of 6-aminosubstituted quinoxaline 1,4-dioxides has been shown to proceed with regioselectivity, where the nucleophilic substitution of a chlorine atom occurs preferentially at the C6 position due to electronic effects. nih.gov This principle could potentially be applied to direct substitution to the C5 position with appropriate starting materials and reaction conditions. The synthesis of various quinoxaline derivatives from substituted o-phenylenediamines and phenacyl bromides also provides a route to control the substitution pattern, although the effect on the 5-position specifically requires careful selection of precursors. longdom.org

Nucleophilic Acyl Substitution Reactions

Amidation Reactions for Quinoxaline-5-carboxamides

The reaction of this compound with nitrogen-based nucleophiles, specifically primary and secondary amines, is a direct and efficient method for the synthesis of quinoxaline-5-carboxamides. This reaction, often called amidation, proceeds readily due to the high reactivity of the acid chloride. youtube.comuomustansiriyah.edu.iq The reaction typically involves the nucleophilic addition of the amine to the carbonyl group, followed by the elimination of a chloride ion. youtube.com An accompanying base, such as pyridine (B92270) or even a second equivalent of the reacting amine, is generally used to neutralize the hydrogen chloride (HCl) that is formed as a byproduct. uomustansiriyah.edu.iq

Both primary (R-NH₂) and secondary (R₂NH) amines serve as potent nucleophiles for this transformation. The lone pair of electrons on the nitrogen atom readily attacks the carbonyl carbon of the this compound. youtube.com This leads to the formation of a stable C-N amide bond, a key structural motif in many biologically active compounds. nih.govresearchgate.net Studies on the synthesis of various quinoxaline-5-carboxamide derivatives have demonstrated the successful use of this strategy to produce a library of compounds with high yields. researchgate.net

The amidation reaction is highly versatile and accommodates a broad range of primary and secondary amines, allowing for the introduction of diverse substituents at the 5-position of the quinoxaline core. Research has shown the successful synthesis of quinoxaline-5-carboxamides using various types of amines: researchgate.net

Aromatic Amines: Phenyl groups, including those with various substituents like fluorine, have been successfully coupled to form N-aryl quinoxaline-5-carboxamides. researchgate.net

Aliphatic Amines: Simple and functionalized alkyl amines, such as 2-hydroxyethyl amine, react efficiently to yield the corresponding N-alkyl amides. researchgate.net

Heterocyclic Amines: Saturated heterocyclic amines are excellent nucleophiles in this reaction. For instance, morpholine (B109124) and its derivatives have been used to synthesize N-morpholinyl-quinoxaline-5-carboxamides. researchgate.net

The following table presents examples of quinoxaline-5-carboxamides synthesized from the reaction between a quinoxaline-5-carbonyl precursor and various substituted amines, illustrating the broad scope of this reaction. researchgate.net

| Reactant Amine | Amine Type | Resulting Quinoxaline-5-carboxamide Product |

|---|---|---|

| 4-Fluoroaniline | Aromatic | N-(4-fluorophenyl)quinoxaline-5-carboxamide |

| 3-(Trifluoromethyl)aniline | Aromatic | N-(3-(trifluoromethyl)phenyl)quinoxaline-5-carboxamide |

| 5-Fluoro-2-methylaniline | Aromatic | N-(5-fluoro-2-methylphenyl)quinoxaline-5-carboxamide |

| Ethanolamine | Aliphatic | N-(2-hydroxyethyl)quinoxaline-5-carboxamide |

| Morpholine | Heterocyclic | (Quinoxalin-5-yl)(morpholino)methanone |

| 4-(2-Aminoethyl)morpholine | Heterocyclic/Aliphatic | N-(2-morpholinoethyl)quinoxaline-5-carboxamide |

Esterification Reactions for Quinoxaline-5-carboxylates

This compound can be readily converted into quinoxaline-5-carboxylate esters through reaction with alcohols or phenols. This esterification is another example of a nucleophilic acyl substitution reaction. uomustansiriyah.edu.iqlibretexts.org The reaction is generally efficient and is one of the most common laboratory methods for preparing esters, given the high reactivity of the acid chloride starting material. uomustansiriyah.edu.iq

Alcohols (R-OH) and phenols (Ar-OH) act as nucleophiles, attacking the carbonyl carbon of this compound to form the corresponding esters. libretexts.orgunifi.it The reaction with alcohols typically proceeds smoothly. Phenols, being less nucleophilic than alcohols, may react more slowly. libretexts.org In such cases, the reaction can be accelerated by first converting the phenol (B47542) to its more nucleophilic conjugate base, the phenoxide ion, by using a base like sodium hydroxide. libretexts.org The general reaction scheme involves the formation of a C-O ester linkage with the elimination of HCl.

The following table outlines the expected products from the reaction of this compound with representative alcohol and phenol nucleophiles.

| Reactant Nucleophile | Nucleophile Type | Expected Quinoxaline-5-carboxylate Product |

|---|---|---|

| Methanol | Alcohol | Methyl quinoxaline-5-carboxylate |

| Ethanol | Alcohol | Ethyl quinoxaline-5-carboxylate |

| Phenol | Phenol | Phenyl quinoxaline-5-carboxylate |

| p-Cresol | Phenol | p-Tolyl quinoxaline-5-carboxylate |

Beyond simple esters, this compound is a suitable precursor for the synthesis of "activated esters." These are esters that have a good leaving group, making them more reactive towards nucleophilic attack than simple alkyl esters. Activated esters are valuable synthetic intermediates, particularly in peptide synthesis and bioconjugation, as they can react with amines under mild conditions to form amide bonds.

Common examples of alcohols used to form activated esters include N-hydroxysuccinimide (NHS) and p-nitrophenol. The reaction of this compound with N-hydroxysuccinimide, in the presence of a base, would yield the N-succinimidyl quinoxaline-5-carboxylate. This compound can then be used to efficiently acylate primary or secondary amines to form quinoxaline-5-carboxamides.

Thioacylation Reactions

The carbonyl chloride functional group of this compound is a highly reactive acylating agent, readily undergoing thioacylation upon reaction with sulfur-based nucleophiles. This process, analogous to standard esterification or amidation, involves the displacement of the chloride ion by a thiol or related species, yielding a thioester.

The reaction is typically carried out by treating this compound with an appropriate thiol (R-SH) in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine. The base serves to neutralize the hydrogen chloride (HCl) that is generated as a byproduct, driving the reaction to completion. This method is highly efficient for the formation of S-alkyl and S-aryl quinoxaline-5-carbothioates. These thioester products are valuable intermediates in their own right, known to participate in various carbon-carbon bond-forming reactions.

Table 1: Examples of Thioacylation Reactions

| Reactant | Reagent | Base | Product |

|---|---|---|---|

| This compound | Ethanethiol | Triethylamine | S-Ethyl quinoxaline-5-carbothioate |

| This compound | Thiophenol | Pyridine | S-Phenyl quinoxaline-5-carbothioate |

Hydrazide and Hydroxamic Acid Formation

The high reactivity of the acyl chloride moiety is further exploited in the synthesis of hydrazide and hydroxamic acid derivatives, which are key precursors for the construction of various heterocyclic systems and compounds of medicinal interest.

Hydrazide Formation: The reaction of this compound with hydrazine (B178648) hydrate (B1144303) (H₂NNH₂·H₂O) proceeds rapidly, typically in a suitable solvent like ethanol or tetrahydrofuran (B95107) at room temperature, to afford quinoxaline-5-carbohydrazide in high yield. This transformation is a standard nucleophilic acyl substitution. The resulting hydrazide is a crucial building block; for instance, it can be cyclized with reagents like carbon disulfide or cyanogen (B1215507) bromide to form oxadiazole rings or react with ketones and aldehydes to produce hydrazones. sapub.org The synthesis of quinoxaline acid hydrazide derivatives is a common strategy in the development of new bioactive compounds. ekb.eg

Hydroxamic Acid Formation: Similarly, quinoxaline-5-carbohydroxamic acid can be prepared by the reaction of this compound with hydroxylamine (B1172632) (NH₂OH) or its hydrochloride salt in the presence of a base. The resulting hydroxamic acid functional group is a well-known metal-chelating moiety and is often incorporated into molecules designed as enzyme inhibitors.

Table 2: Synthesis of Hydrazide and Hydroxamic Acid Derivatives

| Reactant | Reagent | Product | Significance |

|---|---|---|---|

| This compound | Hydrazine Hydrate | Quinoxaline-5-carbohydrazide | Intermediate for heterocycle synthesis (e.g., oxadiazoles, pyrazoles) sapub.org |

Electrophilic and Radical Transformations

Beyond the reactivity of the acyl chloride, the quinoxaline nucleus itself can undergo functionalization through electrophilic or radical pathways, allowing for modification of the core heterocyclic structure.

Functionalization at the Quinoxaline Ring System

The quinoxaline ring system is generally considered electron-deficient and is thus deactivated towards electrophilic substitution compared to benzene. thieme-connect.de However, under forcing conditions, reactions such as nitration and halogenation can occur. Theoretical calculations and experimental evidence show that electrophilic attack preferentially takes place at the 5- and 8-positions of the benzenoid ring. thieme-connect.de Since the starting material is already substituted at position 5 with a deactivating carbonyl chloride group, further electrophilic substitution would be challenging and is expected to be directed primarily to the 8-position.

Alternatively, radical functionalization offers a powerful method for substituting the electron-deficient quinoxaline ring. Reactions such as the Minisci reaction, which involves the addition of a nucleophilic carbon-centered radical to a protonated heteroaromatic compound, can introduce alkyl or acyl groups onto the ring system. pharmacophorejournal.com Radicals readily add to diazines, and this pathway can achieve substitution patterns that are complementary to electrophilic methods. pharmacophorejournal.com

Radical Pathways Involving the Carbonyl Chloride Moiety

The carbonyl chloride group can also be involved in radical reactions, most notably through radical decarbonylation. This process typically requires initiation by light (photolysis) or a radical initiator (e.g., AIBN) in the presence of a suitable reagent like a tin hydride. The reaction would proceed via the formation of a quinoxalin-5-oyl radical, which could then lose carbon monoxide to generate a quinoxalin-5-yl radical. This highly reactive intermediate can be trapped by a hydrogen atom source to yield quinoxaline or participate in intermolecular or intramolecular C-C bond formation, providing a pathway to diverse quinoxaline derivatives. While a well-known transformation for acyl chlorides in general, specific examples involving this compound require dedicated investigation.

Metal-Catalyzed Coupling Reactions

The reactivity of this compound extends to a variety of powerful metal-catalyzed cross-coupling reactions, which are fundamental tools in modern organic synthesis for creating carbon-carbon and carbon-heteroatom bonds.

Cross-Coupling Reactions

The acyl chloride group is an excellent electrophilic partner in numerous palladium-catalyzed cross-coupling reactions. These reactions often proceed under milder conditions than those required for the corresponding aryl chlorides or bromides.

Suzuki-Miyaura Coupling: Reaction with boronic acids or their esters in the presence of a palladium catalyst and a base provides a direct route to 5-aroylquinoxalines (ketones). This is a highly versatile method for creating a C(sp²)-C(acyl) bond.

Sonogashira Coupling: The coupling of this compound with terminal alkynes, catalyzed by palladium and copper(I) salts, yields 5-(alkynoyl)quinoxalines (alkynyl ketones). This reaction is highly efficient for the synthesis of functionalized ynone structures.

Heck-Mizoroki Reaction: While less common for acyl chlorides than for aryl halides, Heck-type reactions can potentially be used to couple the acyl group with alkenes, leading to α,β-unsaturated ketones after a decarbonylative process under specific conditions.

Stille Coupling: Palladium-catalyzed coupling with organostannanes (organotin compounds) offers another robust method for forming ketones by connecting the acyl carbon to the organic group of the stannane (B1208499) reagent.

These cross-coupling strategies significantly broaden the synthetic utility of this compound, allowing for the direct and efficient incorporation of the quinoxaline-5-carbonyl moiety into complex molecular architectures.

Table 3: Metal-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic Acid | Pd(PPh₃)₄, Base | 5-Aroylquinoxaline |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Base | 5-(Alkynoyl)quinoxaline |

Carbonylation and Decarbonylation Strategies

The introduction or removal of a carbonyl group can be a pivotal step in the synthesis of complex molecules. While specific literature on the carbonylation and decarbonylation of this compound is not extensively detailed, the general principles of these reactions for aroyl chlorides can be applied.

Carbonylation strategies would typically involve the reaction of a precursor to this compound, such as a quinoxaline-5-halide, with carbon monoxide in the presence of a suitable catalyst. Palladium-catalyzed carbonylation reactions are a common method for converting aryl halides to carboxylic acid derivatives, which could then be converted to the acyl chloride. chemistrysteps.com

Decarbonylation of this compound, to yield quinoxaline-5-chloride, can be envisioned through transition-metal-catalyzed processes. Catalysts such as Wilkinson's catalyst (chlorotris(triphenylphosphine)rhodium(I)) are known to effect the decarbonylation of aroyl chlorides, typically under thermal conditions. This process would involve the oxidative addition of the acyl chloride to the metal center, followed by migratory extrusion of carbon monoxide and reductive elimination of the resulting aryl chloride.

Reductive Transformations of the Carbonyl Chloride Group

The carbonyl chloride functional group is a versatile handle for various reductive transformations, enabling access to aldehydes and alcohols.

Formation of Aldehydes

The partial reduction of an acyl chloride to an aldehyde is a delicate transformation that requires mild and selective reducing agents to prevent over-reduction to the corresponding alcohol. Several established methods are applicable for the conversion of this compound to quinoxaline-5-carbaldehyde.

One of the most classic methods is the Rosenmund reduction . wikipedia.org This catalytic hydrogenation reaction utilizes a poisoned palladium catalyst, typically palladium on barium sulfate (Pd/BaSO₄), to selectively reduce the acyl chloride to the aldehyde. wikipedia.orgjuniperpublishers.comjuniperpublishers.com The "poison," such as quinoline-sulfur or thiourea, deactivates the catalyst just enough to prevent the further reduction of the aldehyde product. wikipedia.orgjuniperpublishers.com

| Reaction | Reagents and Conditions | Product | Key Features |

| Rosenmund Reduction | H₂, Pd/BaSO₄, Catalyst Poison (e.g., quinoline-sulfur), Solvent (e.g., Toluene, Xylene) | Quinoxaline-5-carbaldehyde | Heterogeneous catalysis, mild conditions, prevents over-reduction. wikipedia.orgjuniperpublishers.comjuniperpublishers.com |

Another effective approach involves the use of sterically hindered hydride reagents that deliver a single hydride equivalent. Lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃) is a milder reducing agent than lithium aluminum hydride and is highly effective for the selective reduction of acyl chlorides to aldehydes. libretexts.orgmasterorganicchemistry.comresearchgate.net The bulky tert-butoxy (B1229062) groups moderate the reactivity of the aluminum hydride, allowing for the isolation of the aldehyde intermediate. libretexts.orgmasterorganicchemistry.com

Similarly, diisobutylaluminium hydride (DIBAL-H) can be employed for this transformation, typically at low temperatures (-78 °C) to prevent over-reduction. chemistrysteps.comwikipedia.orgmasterorganicchemistry.comadichemistry.com

| Reducing Agent | Typical Conditions | Product | Advantages |

| Lithium tri-tert-butoxyaluminum hydride | Anhydrous solvent (e.g., THF, ether), low temperature | Quinoxaline-5-carbaldehyde | High selectivity, good yields, commercially available. libretexts.orgmasterorganicchemistry.comresearchgate.net |

| Diisobutylaluminium hydride (DIBAL-H) | Anhydrous solvent (e.g., Toluene, Hexane), -78 °C | Quinoxaline-5-carbaldehyde | Highly selective at low temperatures, versatile reagent. chemistrysteps.comwikipedia.orgmasterorganicchemistry.comadichemistry.com |

Conversion to Alcohols

The complete reduction of this compound to the corresponding primary alcohol, (quinoxalin-5-yl)methanol, can be readily achieved using more powerful hydride reducing agents.

Lithium aluminum hydride (LiAlH₄) is a potent reducing agent that will efficiently reduce acyl chlorides to primary alcohols. byjus.commasterorganicchemistry.comadichemistry.comleah4sci.comyoutube.com The reaction is typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (THF). The mechanism involves the initial reduction to the aldehyde, which is immediately further reduced to the alcohol.

Sodium borohydride (B1222165) (NaBH₄) , while generally considered a milder reducing agent than LiAlH₄, is also capable of reducing acyl chlorides to alcohols. researchgate.netrsc.orgorgsyn.orgrsc.orgsci-hub.se The reaction is often performed in alcoholic solvents.

| Reducing Agent | Typical Solvents | Product | Notes |

| Lithium aluminum hydride (LiAlH₄) | Diethyl ether, THF (anhydrous) | (Quinoxalin-5-yl)methanol | Highly reactive, non-selective, requires careful handling. byjus.commasterorganicchemistry.comadichemistry.comleah4sci.comyoutube.com |

| Sodium borohydride (NaBH₄) | Ethanol, Methanol | (Quinoxalin-5-yl)methanol | Milder, more selective than LiAlH₄, can be used in protic solvents. researchgate.netrsc.orgorgsyn.orgrsc.orgsci-hub.se |

Complex Heterocyclic Ring Annulation and Fusion using this compound

The electrophilic nature of the carbonyl chloride group in this compound makes it a valuable synthon for the construction of fused heterocyclic systems. This can be achieved through various cyclization strategies, often involving intramolecular reactions of suitably substituted derivatives.

One common strategy is Friedel-Crafts acylation , where the this compound can acylate an electron-rich aromatic or heteroaromatic ring, followed by a subsequent cyclization step to form a fused system. youtube.comkhanacademy.orgkhanacademy.orgyoutube.comyoutube.com For instance, reaction with a substituted aniline (B41778) could lead to an amide intermediate, which could then undergo intramolecular cyclization to form a fused quinazolone system.

Another approach involves the synthesis of derivatives of this compound that contain a nucleophilic moiety capable of intramolecularly attacking the quinoxaline ring. For example, conversion of the carbonyl chloride to an ester or amide bearing a suitable side chain could set the stage for a base- or acid-catalyzed cyclization, leading to the formation of a new fused ring. While specific examples starting directly from this compound are not prevalent in the literature, the synthesis of various fused quinoxaline systems, such as pyrazolo[1,5-a]quinoxalines and imidazo[1,5-a]quinoxalines, often involves intramolecular cyclization of appropriately functionalized quinoxaline precursors. nih.gov

| Annulation Strategy | Intermediate | Fused Heterocycle (Example) | Key Transformation |

| Intramolecular Friedel-Crafts Acylation | N-(Aryl)quinoxaline-5-carboxamide | Fused quinazolone derivative | Electrophilic aromatic substitution followed by cyclization. |

| Intramolecular Nucleophilic Substitution | Quinoxaline-5-carboxylate with a nucleophilic side chain | Fused lactone or other heterocyclic systems | Intramolecular attack of a nucleophile onto the quinoxaline ring. |

Applications of Quinoxaline 5 Carbonyl Chloride As a Key Synthetic Intermediate

Building Block for Advanced Organic Synthesis

The reactivity of the carbonyl chloride functional group is central to the application of Quinoxaline-5-carbonyl chloride as a building block. This group serves as a powerful electrophilic site, readily undergoing nucleophilic acyl substitution reactions with a diverse range of nucleophiles. This reactivity allows chemists to forge new carbon-heteroatom bonds, such as amide and ester linkages, under mild conditions, thereby constructing more elaborate molecular frameworks from a simple, pre-functionalized quinoxaline (B1680401) core.

Construction of Complex Molecular Architectures

This compound is an ideal starting material for building complex molecules that are otherwise challenging to synthesize. The direct coupling of this intermediate with various nucleophiles, such as complex amines or alcohols, facilitates the assembly of sophisticated structures. For instance, the synthesis of molecules with multiple functional groups or chiral centers can be streamlined by attaching them to the quinoxaline scaffold via the reactive carbonyl chloride handle. This method avoids the harsher conditions or multi-step sequences that might be required if starting from the corresponding carboxylic acid, which would necessitate the use of coupling agents. rsc.org

Synthesis of Diversified Quinoxaline Scaffolds

A key strategy in fields like medicinal chemistry is the generation of compound libraries with systematic structural variations to explore structure-activity relationships (SAR). This compound is an excellent precursor for creating such diversified libraries. nih.govnih.gov By reacting it with a wide panel of commercially available or custom-synthesized amines, alcohols, and other nucleophiles, a vast number of unique quinoxaline derivatives can be rapidly produced. Each derivative retains the core quinoxaline scaffold but is distinguished by the specific side chain attached at the 5-position. This approach enables the fine-tuning of a molecule's physicochemical and biological properties. The synthesis of various amide-modified quinoxalines, for example, has been shown to be a valuable strategy in developing new therapeutic agents. nih.govrsc.org

| Reactant (Nucleophile) | Reaction Type | Resulting Functional Group | Significance |

|---|---|---|---|

| Primary/Secondary Amines (R-NH₂ / R₂NH) | Aminolysis | Amide (-CONH-R / -CONR₂) | Creates stable linkages for bioactive compounds and functional polymers. |

| Alcohols (R-OH) | Alcoholysis | Ester (-COO-R) | Used to modify solubility and for creating prodrugs or materials with specific optical properties. |

| Hydrazines (R-NHNH₂) | Hydrazinolysis | Hydrazide (-CONHNH-R) | Serves as a key intermediate for synthesizing further heterocyclic rings. ekb.eg |

| Organometallic Reagents (e.g., Grignard) | Acylation | Ketone (-CO-R) | Forms carbon-carbon bonds, extending the molecular framework. |

Precursor to Quinoxaline-Fused Systems

Beyond simple substitution, this compound can serve as a precursor for constructing polycyclic systems where another ring is fused to the quinoxaline structure. Such fused heterocycles, including pyrrolo[1,2-a]quinoxalines and indolo[2,3-b]quinoxalines, are of significant interest due to their unique chemical properties and biological activities. rsc.orgnih.govnih.gov A synthetic strategy could involve reacting the carbonyl chloride with a nucleophile that contains a second reactive site. An intramolecular cyclization reaction could then take place, forming a new fused ring. For example, reaction with an appropriately substituted aminothiol (B82208) could lead to a thiazolo[3,2-a]quinoxalinium system after cyclization and dehydration.

Development of Functional Materials

The quinoxaline nucleus possesses intrinsic electronic properties that make it a desirable component in functional materials. Its electron-deficient nature, arising from the two nitrogen atoms in the pyrazine (B50134) ring, is particularly advantageous for applications in organic electronics. nih.govijert.org

Organic Electronic Materials

Derivatives of quinoxaline are widely explored for their use in organic electronic devices, such as organic light-emitting diodes (OLEDs). The ability to systematically modify the quinoxaline core allows for precise tuning of the electronic and photophysical properties of these materials. This compound provides a direct method to incorporate this electron-deficient scaffold into larger conjugated systems, such as polymers or dendrimers, through robust amide or ester links.

Electron Transport Materials

The electron-deficient character of the quinoxaline ring makes it an excellent electron acceptor, a critical property for electron transport materials (ETMs). nih.govijert.org In devices like OLEDs and organic solar cells, ETMs facilitate the efficient movement of electrons from the cathode to the active layer. Quinoxaline derivatives have been shown to be effective ETMs due to their high electron affinity and ability to form stable materials. nih.gov The strong electron-accepting nature of the quinoxaline moiety can help lower the Lowest Unoccupied Molecular Orbital (LUMO) energy level, which is beneficial for efficient electron injection from the electrode. nih.gov By using this compound to synthesize new polymers or small molecules, materials scientists can create novel ETMs with optimized performance for next-generation electronic devices.

| Compound Class | Key Feature | Application | Reference |

|---|---|---|---|

| General Quinoxaline Derivatives | Strong electron-accepting ability due to pyrazine ring. | Electron-Transporting Materials (ETMs) in OLEDs and DSSCs. | nih.gov |

| 2,3-Diphenylquinoxaline (DPQ) | Acts as an auxiliary acceptor to improve electron injection. | Dye-Sensitized Solar Cells (DSSCs). | nih.gov |

| Vinyl Benzaldehyde Capped Quinoxalines | Exhibit photoluminescence and electron-deficient character. | Potential for electroluminescent materials. | ijert.org |

| Polymerized Quinoxaline Systems | Combines the electron-transport properties of quinoxaline with the processability of polymers. | Organic semiconductors and ETMs in flexible electronics. |

Photoactive and Optoelectronic Compounds

Quinoxaline derivatives are recognized for their utility as photoactive and optoelectronic materials. researchgate.net Their inherent photophysical properties, which can be tuned through chemical modification, make them suitable for a variety of light-interactive applications. The strong electron affinity of the quinoxaline moiety is a key factor in their function within optoelectronic devices. researchgate.net

Chromophores and Dyes

The quinoxaline structure serves as a core for a variety of chromophores and dyes. mdpi.com The electron-withdrawing nature of the pyrazine ring within the quinoxaline system is exploited in the design of push-pull chromophores, which are essential for applications in nonlinear optics (NLO). mdpi.com By functionalizing the quinoxaline core with electron-donating groups, it is possible to create D-π-A′-π-A chromophores with significant NLO properties. mdpi.com The synthesis of these complex molecules often involves multi-step reactions where a reactive intermediate like this compound could be employed to introduce the quinoxaline moiety.

Sensors (e.g., Anion and Cation Sensors)

The development of chemosensors for the detection of anions and cations is another significant application of quinoxaline derivatives. researchgate.netnih.gov These sensors often rely on changes in their optical properties, such as color or fluorescence, upon binding with the target analyte. researchgate.net

For anion sensing, quinoxaline-based receptors have been designed to detect species like phosphate (B84403), fluoride, and cyanide. nih.govnih.gov For instance, 2,3-diindol-3'-yl quinoxalines have been shown to be effective receptors for the dihydrogen phosphate anion, with binding detected through color changes. nih.gov The design of these receptors often involves integrating anion binding motifs, such as pyrroles or indoles, with the quinoxaline chromophore. nih.govrsc.orgtaylorfrancis.com

In cation sensing, quinoxaline-based fluorescent sensors have been developed for the detection of metal ions like Hg²⁺, Cu²⁺, Co²⁺, and Ni²⁺. researchgate.netnih.gov A "switch-off" fluorescent sensor based on acenaphtoquinoxaline has demonstrated high selectivity for Hg²⁺ ions. nih.gov Additionally, water-soluble quinoxaline derivatives have been synthesized to act as dual colorimetric and fluorescent pH sensors for acidic aqueous solutions. mdpi.comresearchgate.net

| Sensor Type | Target Analyte | Sensing Mechanism | Notable Features |

| Anion Sensor | Dihydrogen Phosphate (H₂PO₄⁻) | Colorimetric change upon binding. | First example of a free-standing indole-based small molecule receptor for this anion. nih.gov |

| Cation Sensor | Mercury (Hg²⁺) | Fluorescence quenching ("switch-off"). | High selectivity and sensitivity with a detection limit of 42 ppb. nih.gov |

| pH Sensor | Protons (H⁺) | Dual colorimetric and fluorescent response. | Water-soluble for measurements in acidic aqueous media. mdpi.comresearchgate.net |

Contribution to Medicinal Chemistry Research (Excluding Biological Efficacy/Clinical Outcomes)

This compound serves as a valuable synthetic intermediate in medicinal chemistry for the construction of more complex molecules with potential therapeutic applications. nih.govresearchgate.net The quinoxaline scaffold is a common feature in a variety of biologically active compounds. nih.govmdpi.com The classic and most common method for synthesizing the quinoxaline core is the condensation of a 1,2-dicarbonyl compound with a 1,2-diamino compound. researchgate.netnih.gov However, to create diverse libraries of compounds for drug discovery, functionalized quinoxalines are required.

This compound provides a reactive handle at the 5-position of the quinoxaline ring, allowing for the introduction of various functional groups through reactions such as amidation. For example, the synthesis of novel 6-chloroquinoxaline (B1265817) derivatives as potential inhibitors of VEGFR-2 involved the creation of an acid hydrazide, which was then reacted with other reagents. ekb.eg While this specific example starts with a different quinoxaline derivative, the principle of using a reactive carbonyl group to build more complex structures is central. The synthesis of quinoxaline-sulfonamides and other derivatives often relies on multi-step synthetic routes where a functionalized quinoxaline is a key precursor. nih.gov The development of green and cost-effective synthetic methods for quinoxaline derivatives is an active area of research. nih.gov

Synthesis of Novel Scaffolds for Biological Exploration

The primary application of this compound is in the synthesis of diverse molecular scaffolds for biological evaluation. The reactivity of the carbonyl chloride allows for its facile reaction with various nucleophiles, particularly amines, to form stable amide bonds. This reaction is a cornerstone for creating libraries of novel quinoxaline-5-carboxamide derivatives. researchgate.net

Researchers have successfully synthesized and characterized numerous new quinoxaline-5-carboxamides by reacting this compound with a range of primary and secondary amines. researchgate.net This approach allows for the systematic introduction of diverse chemical moieties, including substituted phenyl groups, cyclic amines (like morpholine), and various aliphatic chains. researchgate.net The resulting carboxamide derivatives serve as new molecular scaffolds that can be screened for a wide range of biological activities. For instance, a series of sixteen novel quinoxaline-5-carboxamides were synthesized and subsequently screened for antibacterial properties against four bacterial strains: Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus pyogenes. researchgate.net The study found that derivatives incorporating fluoro-substituted phenyl groups, as well as those with cyclic and aliphatic side chains, demonstrated excellent antibacterial activity. researchgate.net

This modular approach to synthesis is highly efficient for generating chemical diversity. The core quinoxaline structure is a known pharmacophore, and by modifying the substituent at the 5-position via the carbonyl chloride intermediate, chemists can explore how different chemical features influence biological activity, leading to the discovery of new lead compounds. researchgate.netnih.gov For example, the placement of a guanidinomethyl substituent at the 5-position of a 2-phenylquinoxaline (B188063) scaffold was shown to significantly increase antibacterial activity. nih.gov This highlights the importance of the 5-position as a key modification point for developing new biologically active agents.

Antibacterial Activity of Selected Quinoxaline-5-carboxamide Derivatives

Summary of research findings on novel quinoxaline-5-carboxamides synthesized from this compound. The table indicates that specific substitutions lead to enhanced antibacterial activity against various bacterial strains.

| Derivative Substituent | Target Bacterial Strains | Observed Activity | Reference |

|---|---|---|---|

| Fluoro-substituted Phenyl Groups | E. coli, P. aeruginosa, S. aureus, S. pyogenes | Excellent | researchgate.net |

| Cyclic Moieties (e.g., Morpholine) | E. coli, P. aeruginosa, S. aureus, S. pyogenes | Excellent | researchgate.net |

| Aliphatic Chains (e.g., 2-Hydroxy ethyl) | E. coli, P. aeruginosa, S. aureus, S. pyogenes | Excellent | researchgate.net |

| Other Unspecified Derivatives | E. coli, P. aeruginosa, S. aureus, S. pyogenes | Moderate | researchgate.net |

Design of Potential Enzyme Inhibitors and Bioactive Precursors

This compound is a critical precursor in the rational design of potential enzyme inhibitors and other bioactive molecules. The quinoxaline ring system is a structural component of various compounds known to interact with biological targets, including enzymes like kinases and polymerases. nih.govnih.gov The carbonyl chloride group provides a convenient chemical handle to attach specific pharmacophores designed to fit into the active sites of these enzymes.

For example, quinoxaline derivatives have been identified as potent inhibitors of the Hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase. nih.govresearchgate.net In the development of these inhibitors, a library of substituted quinoxaline amide derivatives was synthesized to explore the structure-activity relationship. nih.gov this compound is an ideal starting point for such syntheses, allowing for the creation of amide derivatives that can be tested for their ability to inhibit the target enzyme.

Similarly, quinoxaline urea (B33335) analogs have been developed as inhibitors of IKKβ, a kinase implicated in pancreatic cancer. nih.gov The synthesis of these complex molecules often involves building blocks where a reactive group, such as a carbonyl chloride, is used to link the quinoxaline core to other fragments of the molecule. By serving as a reliable intermediate, this compound enables the systematic assembly of these targeted inhibitors. The resulting quinoxaline-5-carboxamides are not just final products but also crucial precursors for further chemical modification to optimize potency and other pharmacological properties. researchgate.net

Structure-Activity Relationship (SAR) Studies in Derivative Design

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry for optimizing lead compounds into potent drug candidates. This compound is an invaluable tool in this process, as it allows for the systematic modification of one specific part of the molecule—the C-5 substituent—to observe the resulting changes in biological activity.

SAR studies on quinoxaline derivatives have yielded several key insights:

Influence of Electronic Groups : The electronic properties of substituents on the quinoxaline ring can dramatically affect activity. For some anticancer quinoxalines, replacing an electron-donating group like a methoxy (B1213986) group with an electron-withdrawing group like chlorine was found to decrease activity. mdpi.com Conversely, in other series, an electron-withdrawing chloro group produced higher activity than a bromo group or an electron-donating methyl group. mdpi.com

Role of the Amide Linker : In the development of quinoxaline-based kinase inhibitors, the nature of the linker connecting the quinoxaline core to other parts of the molecule is critical. mdpi.com For instance, an N-linker at the third position was shown to increase activity, while an O-linker decreased it. mdpi.com The amide bond formed from this compound provides a stable and predictable linker for SAR studies.

Impact of Specific Substituents : In the case of the antibacterial quinoxaline-5-carboxamides, SAR studies revealed that compounds with fluoro-substituted phenyl groups exhibited superior activity. researchgate.net For quinoxaline urea analogs targeting IKKβ, extensive SAR studies led to the identification of an analog that was ~2.5-fold more potent in inhibiting TNFα-induced NFκB and ~4-fold more potent in inhibiting pancreatic cancer cell growth compared to the initial lead compound. nih.gov

By using this compound to create a focused library of derivatives, researchers can systematically probe the chemical space around the quinoxaline scaffold, leading to a deeper understanding of the molecular features required for potent and selective biological activity. nih.govresearchgate.net

Synthetic Pathways to Quinoxaline-Containing Macrocycles and Peptides (e.g., Quinoxaline Antibiotic Analogs)

This compound is also a key intermediate in the synthesis of complex natural product analogs, particularly quinoxaline-containing macrocycles and peptides. The quinoxaline core is found in quinomycin (B1172624) antibiotics like echinomycin (B1671085) and triostin (B1172060) A. nih.gov These compounds are DNA-binding agents with potent antimicrobial and antitumor properties, but their clinical use is often limited by toxicity.

Synthetic chemists use intermediates like quinoxaline-carbonyl chlorides to create analogs of these natural products with improved therapeutic profiles. For example, in the synthesis of echinomycin analogs, a key step involves the introduction of an acyl group via a reaction with a "quinoxalyl chloride". nih.gov This acylation step, typically with a peptide fragment, is crucial for constructing the macrocyclic depsipeptide structure. Using this compound would allow for the specific placement of the peptide chain at the 5-position of the quinoxaline ring.

The goal of these synthetic efforts is often to modify the structure to enhance properties such as water solubility or to reduce cytotoxicity while retaining the desired biological activity. nih.gov The strategic use of this compound provides a direct and reliable pathway to couple the quinoxaline chromophore with peptide chains, facilitating the assembly of these intricate macrocyclic antibiotic analogs. nih.gov

Agrochemical and Industrial Applications (General)

While the primary focus of research on this compound has been in the pharmaceutical and biological realms, the broader class of quinoxaline derivatives possesses varied applications, including in the agrochemical and materials science sectors. nih.gov

In agrochemistry, nitrogen-containing heterocyclic compounds are a well-established class of active ingredients in herbicides, fungicides, and insecticides. For example, a related heterocyclic compound, a triazolopyrimidine sulfonamide, is the basis for the commercial herbicide Flumetsulam. nih.gov Given the structural similarities and broad biological activity of quinoxalines, derivatives synthesized from this compound are logical candidates for screening as new agrochemical agents. The ability to easily create a large library of quinoxaline-5-carboxamides makes this scaffold attractive for high-throughput screening to identify new crop protection agents.

In the industrial and material science context, aromatic heterocyclic compounds like quinoxalines are explored for their unique electronic and photophysical properties. They have been investigated for use in creating novel polymers, dendrimers, and electroluminescent materials. researchgate.net The reactive carbonyl chloride group on this compound allows it to be incorporated into polymer backbones or attached to other materials, potentially imparting useful thermal, optical, or electronic properties to the final product.

Characterization Methodologies for Quinoxaline 5 Carbonyl Chloride and Its Derivatives

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental tools for elucidating the intricate molecular architecture of quinoxaline (B1680401) compounds. By analyzing the interaction of these molecules with electromagnetic radiation, detailed structural information can be obtained.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for determining the structure of organic molecules in solution. For quinoxaline-5-carbonyl chloride and its derivatives, ¹H and ¹³C NMR are routinely employed to map the carbon-hydrogen framework. nih.gov

In ¹H NMR, the protons on the quinoxaline ring system exhibit characteristic chemical shifts and coupling patterns. The protons on the benzene (B151609) ring portion (positions 6, 7, and 8) and the pyrazine (B50134) ring (positions 2 and 3) typically resonate in the aromatic region (δ 7.5-9.0 ppm). The specific position of the electron-withdrawing carbonyl chloride group at C5 significantly influences the chemical shifts of the adjacent protons, causing them to shift downfield.

In ¹³C NMR, the carbon atoms of the quinoxaline core show distinct signals. rsc.org The carbonyl carbon of the acyl chloride group is particularly noteworthy, appearing at a characteristic downfield chemical shift (typically δ 165-175 ppm). The analysis of coupling constants, such as ¹JCH and long-range nJCH, can further aid in the unambiguous assignment of all proton and carbon signals. rsc.org Two-dimensional NMR techniques like HSQC and HMBC are often essential for confirming the structural assignments of complex derivatives. nih.gov

Table 1: Typical NMR Data for Quinoxaline Derivatives

| Nucleus | Type of Atom | Typical Chemical Shift (ppm) |

|---|---|---|

| ¹H | H-2, H-3 | 8.8 - 9.0 |

| H-6, H-7, H-8 | 7.7 - 8.5 | |

| ¹³C | C=O (carbonyl chloride) | 165 - 175 |

| C-2, C-3 | 145 - 150 | |

| C-5, C-8 | 130 - 135 | |

| C-6, C-7 | 128 - 132 | |

| C-4a, C-8a (bridgehead) | 140 - 143 |

Note: Chemical shifts are approximate and can vary based on the solvent and other substituents on the quinoxaline ring.

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. For this compound, the most prominent absorption band is due to the stretching vibration of the carbonyl group (C=O) in the acyl chloride moiety. This band is typically strong and appears at a high frequency, usually in the range of 1770-1820 cm⁻¹. pg.edu.pl

Other characteristic IR absorptions include C-H stretching vibrations from the aromatic rings (around 3050-3100 cm⁻¹), C=N and C=C stretching vibrations of the quinoxaline ring system (in the 1500-1650 cm⁻¹ region), and C-Cl stretching (typically found in the 600-800 cm⁻¹ region). The specific pattern of bands in the fingerprint region (below 1500 cm⁻¹) is unique to the molecule and can be used for identification purposes. acgpubs.orgchemicalbook.com

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H (aromatic) | Stretch | 3050 - 3100 | Medium-Weak |

| C=O (acyl chloride) | Stretch | 1770 - 1820 | Strong |

| C=N / C=C (ring) | Stretch | 1500 - 1650 | Medium |

| C-Cl | Stretch | 600 - 800 | Medium-Strong |